molecular formula C5H3N3O B13110167 Isoxazolo[3,4-d]pyrimidine CAS No. 28648-19-3

Isoxazolo[3,4-d]pyrimidine

Cat. No.: B13110167
CAS No.: 28648-19-3
M. Wt: 121.10 g/mol
InChI Key: HSPLOBDPVYDNDI-UHFFFAOYSA-N
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Description

Isoxazolo[3,4-d]pyrimidine is a heterocyclic compound that consists of a fused isoxazole and pyrimidine ring system. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[3,4-d]pyrimidine typically involves the cyclization of suitably substituted isoxazoles or pyrimidines. One common method is the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles under reflux conditions in pyridine . Another approach involves the use of Mannich bases in the presence of pyridine to form the desired this compound scaffold . These reactions often require specific catalysts and controlled reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[3,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to introduce functional groups for further derivatization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of functionalized this compound compounds.

Scientific Research Applications

Isoxazolo[3,4-d]pyrimidine has a broad spectrum of scientific research applications:

Comparison with Similar Compounds

Isoxazolo[3,4-d]pyrimidine can be compared with other similar compounds such as pyrazolo[4,3-d]pyrimidine and isoxazolo[5,4-b]pyridine:

List of Similar Compounds

Properties

CAS No.

28648-19-3

Molecular Formula

C5H3N3O

Molecular Weight

121.10 g/mol

IUPAC Name

[1,2]oxazolo[3,4-d]pyrimidine

InChI

InChI=1S/C5H3N3O/c1-4-2-9-8-5(4)7-3-6-1/h1-3H

InChI Key

HSPLOBDPVYDNDI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=NO1

Origin of Product

United States

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